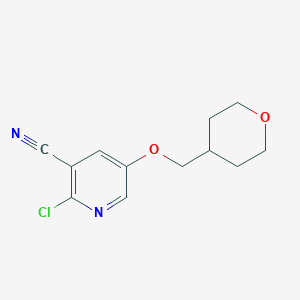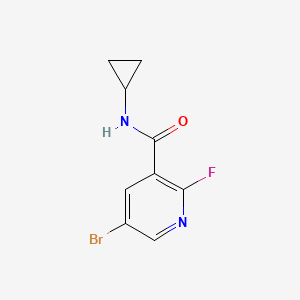
N-(Cyanomethyl)-2-fluoropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-2-fluoropyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyanomethyl group and a fluorine atom attached to the pyridine ring, along with a carboxamide functional group
Métodos De Preparación
The synthesis of N-(Cyanomethyl)-2-fluoropyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-fluoropyridine-3-carboxylic acid with cyanomethylating agents under specific conditions. For instance, the reaction can be carried out using cyanomethyl halides in the presence of a base to form the desired product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
N-(Cyanomethyl)-2-fluoropyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: The carboxamide group can participate in condensation reactions with other compounds to form heterocyclic structures.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(Cyanomethyl)-2-fluoropyridine-3-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(Cyanomethyl)-2-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The cyanomethyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity . The carboxamide group can form hydrogen bonds with biological targets, contributing to its biological activity .
Comparación Con Compuestos Similares
N-(Cyanomethyl)-2-fluoropyridine-3-carboxamide can be compared with other similar compounds, such as:
N-(Cyanomethyl)-2-chloropyridine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-(Cyanomethyl)-2-methylpyridine-3-carboxamide: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-7-6(2-1-4-11-7)8(13)12-5-3-10/h1-2,4H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBNOPSPWBYYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














